molecular formula C9H14O4 B2503297 Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2377031-02-0

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2503297
CAS RN: 2377031-02-0
M. Wt: 186.207
InChI Key: XPZKBRNIOBQAQW-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a compound that belongs to the class of organic compounds known as oxabicycloheptanes. These compounds contain a bicyclic structure featuring an oxygen atom and are characterized by a seven-membered ring system. The compound of interest is a derivative of this class, featuring a hydroxymethyl group and a carboxylate ester function.

Synthesis Analysis

The synthesis of related oxabicycloheptane derivatives has been reported in several studies. For instance, derivatives of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . Another study reported the microwave-assisted synthesis of a 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, which demonstrates the potential for rapid and efficient synthesis of complex bicyclic structures under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of oxabicycloheptane derivatives has been elucidated using techniques such as X-ray diffraction (XRD) . The crystal and molecular structures provide insight into the conformation and stereochemistry of these compounds, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxabicycloheptane derivatives can undergo various chemical reactions. For example, Diels-Alder reactions have been used to synthesize bis(N-methylcarbamate) derivatives with potential antitumor activity . The versatility of these compounds is further demonstrated by their ability to undergo transformations such as intramolecular cyclization and amination , which can lead to a wide range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxabicycloheptane derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl and carboxylate esters can affect properties like solubility, boiling point, and reactivity. The stereochemistry of these compounds can also impact their physical properties, as seen in the crystal structures of related compounds . Additionally, the ability of these compounds to cross biological barriers, as demonstrated by radiolabeling and biodistribution studies , suggests that they may have potential as pharmaceutical agents.

Scientific Research Applications

Microwave-Assisted Synthesis

The compound Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been utilized in various studies, notably in the synthesis of complex molecules. For instance, Onogi et al. (2012) discussed the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, highlighting the efficacy of microwave-assisted conditions in producing these complex structures (Onogi, Higashibayashi, & Sakurai, 2012).

Enantiomerically Pure Derivatives

Guangzhe Yu (2005) focused on the preparation of enantiomerically pure derivatives of this compound, proving its versatility as a chiral building block for synthesizing terpenoids, eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Crystal Structure and Molecular Linkage

The work by Kelly et al. (2012) on the crystal structure of similar oxabicycloheptane derivatives provides insights into the molecular geometry and intermolecular hydrogen bonding, suggesting potential applications in designing substances with specific molecular interactions (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Synthesis Methodologies

Avenoza et al. (2002) and Estevez et al. (2008, 2010) highlighted methodologies for synthesizing enantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate and methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, emphasizing the compound's role in stereocontrolled transformations and its potential in peptide synthesis (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Fernandez, Pampín, González, Estevez, & Estevez, 2010).

Stereocontrolled Transformation

The studies by Estevez et al. (2010) and Fernandez et al. (2008, 2010) also shed light on the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes, indicating the compound's significance in generating structurally complex and functionalized molecules (Fernandez, Pampín, González, Estevez, & Estevez, 2010), (Fernandez, Estevez, Sussman, & Estevez, 2008), (Estevez, Soengas, Tato, Thomas, Estevez, Estevez, & Sussman, 2010).

Versatility in Chemical Synthesis

The compound's versatility is further underlined in works that discuss its application in synthesizing analogues and derivatives, demonstrating its pivotal role in advancing synthetic chemistry and drug design (Molchanov & Tran, 2013), (Mollet, D’hooghe, & Kimpe, 2012).

Mechanism of Action

The mechanism of action for the synthesis of bicyclo[2.2.1]heptane-1-carboxylates involves a hydrogen bond catalysis . To this end, a chiral tertiary amine would be employed as the catalyst .

Future Directions

The future directions for the research and development of bicyclo[2.2.1]heptane-1-carboxylates are promising. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZKBRNIOBQAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377031-02-0
Record name methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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